3,4-dimethoxy-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPOEMZGIABNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353143 | |
| Record name | 3,4-dimethoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-67-4 | |
| Record name | 3,4-dimethoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological and Biological Research Aspects
In Vitro Biological Activity Profiling of 3,4-Dimethoxy-N-phenylbenzamide and Related Benzamides
Antimicrobial Activities (Antibacterial and Antifungal)
N-phenylbenzamide derivatives have demonstrated notable potential as antimicrobial agents. nih.gov Research into this class of compounds has revealed a spectrum of activity against various bacterial and fungal strains. For instance, certain N-phenylbenzamides have been identified as having both antibacterial and antifungal properties. nih.gov
In a study focused on developing new antimicrobial agents, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized. nih.gov These compounds were screened for their antibacterial activity against S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa, as well as their antifungal activity against C. albicans. nih.gov Compounds 4a , 4h , and 4i from this series showed the most promising broad-spectrum antimicrobial activity. nih.gov
Another study synthesized novel N-phenylbenzamide derivatives that incorporated a trifluoromethylpyrimidine moiety. researchgate.net Several of these compounds exhibited significant antifungal activity against plant pathogenic fungi, in some cases surpassing the efficacy of the commercial fungicide pyrimethanil. researchgate.net Specifically, compound 4q demonstrated superior activity against B. dothidea, Phomopsis sp., and B. cinerea. researchgate.net
Furthermore, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown activity against Gram-positive bacteria. mdpi.com The inclusion of these derivatives in β-cyclodextrin complexes was found to enhance their antimicrobial effects. mdpi.com Salicylanilides, a related class of compounds, have also been widely researched for their antibacterial, antifungal, and antimycobacterial effects. mdpi.com
Table 1: Antifungal Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Target Fungi | Inhibition Rate at 50 µg/mL | Reference |
|---|---|---|---|
| 4a | B. dothidea | 89.8% | researchgate.net |
| 4f | B. cinerea | 91.7% | researchgate.net |
| 4g | B. cinerea | 86.8% | researchgate.net |
| 4o | B. dothidea | 93.1% | researchgate.net |
| 4o | Phomopsis sp. | 89.0% | researchgate.net |
| 4o | B. cinerea | 96.7% | researchgate.net |
| 4p | B. cinerea | 83.8% | researchgate.net |
| 4q | B. dothidea | 98.5% | researchgate.net |
| 4q | Phomopsis sp. | 92.0% | researchgate.net |
| 4q | B. cinerea | 98.5% | researchgate.net |
| Pyrimethanil (Control) | B. dothidea | 84.4% | researchgate.net |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1% | researchgate.net |
| Pyrimethanil (Control) | B. cinerea | 82.8% | researchgate.net |
Antiviral Effects (e.g., Hepatitis B Virus (HBV), Enterovirus 71 (EV71))
The benzamide (B126) scaffold has been a source of potent antiviral agents. nih.govnih.gov Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease and severe neurological complications in children, has been a key target for the development of new antivirals. nih.govnih.govthieme-connect.de
In the search for effective anti-EV71 drugs, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated. mdpi.com Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e ) was identified as a promising lead compound. It demonstrated activity against various EV71 strains at low micromolar concentrations, with IC₅₀ values ranging from 5.7 to 12 µM. mdpi.com Notably, its cytotoxicity to Vero cells was significantly lower than that of the reference compound pirodavir. mdpi.com
Other related benzamide derivatives have also shown antiviral potential. A benzamide derivative named AH0109 exhibited potent anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 0.7 μM. nih.govnih.gov This compound was found to inhibit HIV-1 replication by impairing reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Furthermore, functionalized benzamide derivatives are being explored as pregenomic RNA encapsidation inhibitors for the treatment of Hepatitis B virus (HBV) infection. google.com
Table 2: Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Virus Strain | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1c | SZ-98 | ~15 | 10–36 |
| 1e | SZ-98, JS-52-3, H, BrCr | 5.7 ± 0.8 – 12 ± 1.2 | 51–110 |
| 3e | H | ~15 | - |
| 3g | H, BrCr | ~15 | 16–35 |
| 5c | SZ-98, JS-52-3, H | ~15 | 16–63 |
| 5e | SZ-98 | ~15 | 15–37 |
| Pirodavir (Control) | - | - | 25–52 |
Anticancer and Antiproliferative Potencies against various Cell Lines
N-phenylbenzamide derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov A study involving the synthesis of new imidazole-based N-phenylbenzamide derivatives revealed their cytotoxic potential against several human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov The majority of the synthesized compounds displayed good to moderate activity. nih.gov
Notably, derivative 4f , which features a fluorine substitution, was the most active in the series, exhibiting IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cell lines, respectively. nih.gov Derivatives 4e and 4f showed good activity with IC₅₀ values between 7.5 and 11.1 μM against the tested cancer cell lines. nih.gov The position of the substituent on the aromatic phenyl ring was found to significantly influence the activity. nih.gov
In another study, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were designed and synthesized as potential cytotoxic agents. nih.gov These compounds were evaluated for their antiproliferative effects against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines. nih.gov All the synthesized compounds (5a-n ) were found to be more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov The most potent compounds, 5e (aniline derivative) and 5l (3-nitroaniline derivative), had IC₅₀ values of 0.4 µM, making them significantly more active than cisplatin against this cell line. nih.gov
Table 3: Cytotoxicity of Imidazole-Based N-Phenylbenzamide Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
|---|---|---|---|
| 4e | 11.1 | 10.5 | 10.9 |
| 4f | 7.5 | 9.3 | 8.9 |
Doxorubicin was used as a positive control. nih.gov
Table 4: Antiproliferative Activity of Selected 2-Amino-1,4-naphthoquinone-benzamide Derivatives (IC₅₀ in µM)
| Compound | MDA-MB-231 (Breast) | SUIT-2 (Pancreatic) | HT-29 (Colorectal) |
|---|---|---|---|
| 5a | 12.1 ± 2.6 | 27.9 ± 5.3 | 14.9 ± 2.5 |
| 5e | 0.4 | >30 | 0.5 |
| 5l | 0.4 | 14.7 ± 3.1 | 1.8 ± 0.3 |
| Cisplatin (Control) | 31.5 ± 4.5 | 12.5 ± 2.8 | 25.4 ± 3.7 |
| Doxorubicin (Control) | 0.9 ± 0.2 | 0.8 ± 0.1 | 1.1 ± 0.2 |
Anticonvulsant Activities
Derivatives of N-phenylbenzamide have been extensively investigated for their potential as anticonvulsant agents. nih.govnih.govnih.gov A study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) showed its activity against maximal electroshock-induced seizures (MES). nih.gov This compound is an analogue of ameltolide, another 4-aminobenzamide (B1265587) derivative with anticonvulsant properties. nih.gov
In a separate study, a series of 4-nitro-N-phenylbenzamides were synthesized and evaluated. nih.gov Three of the four compounds were effective in the MES test in mice, with N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showing notable protective indices. nih.gov The latter was also active against seizures induced by subcutaneous pentylenetetrazole (scPtz). nih.gov
Furthermore, a series of isatin-based N-phenylbenzamide derivatives demonstrated significant anticonvulsant activity in both MES and pentylenetetrazole (PTZ) models in mice. nih.gov All methoxylated derivatives (4j , 4k , 4l ) showed significant anti-seizure activity in the MES model, while compounds 4j (2-OCH₃) and 4l (4-OCH₃) were also potent against PTZ-induced convulsions. nih.gov
Table 5: Anticonvulsant Activity of Selected 4-Nitro-N-phenylbenzamides in Mice (MES Test)
| Compound | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 |
Antiparasitic Efficacy (e.g., against Schistosoma mansoni)
N-phenylbenzamides have shown significant promise as antischistosomal agents, targeting the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis. dspace.unza.zmresearchgate.netresearchgate.netnih.govnih.gov This is a critical area of research due to the reliance on a single drug, praziquantel, for treatment, which has limitations and faces the threat of resistance. dspace.unza.zmnih.govtandfonline.com
A study investigating the structure-activity relationship of 25 derivatives of the N-phenylbenzamide compound MMV687807 found that compounds 9 and 11 were fast-acting schistosomicidal agents, severely compromising the integrity of adult worms within one hour. researchgate.netnih.govnih.gov When evaluated for its concentration-response, compound 9 was active in the nanomolar range with an EC₅₀ of 80 nM, demonstrating a high selectivity index of 123 over mammalian HEK 293 cells. nih.gov
Structure-activity relationship studies have indicated that electron-withdrawing groups, such as nitro and trifluoromethyl groups, on the phenyl rings enhance the antischistosomal activity. dspace.unza.zm Specifically, substituents at the meta and para positions on both the anilide and carboxylic acid portions of the benzamide scaffold tend to improve potency. researchgate.net
**Table 6: In Vitro Activity of Selected N-Phenylbenzamide Analogs against *S. mansoni***
| Compound | EC₅₀ (µM) vs. Adult S. mansoni | CC₅₀ (µM) vs. HEK 293 cells | Selectivity Index (SI) |
|---|---|---|---|
| 9 | 0.08 | 9.8 ± 1.6 | 123 |
| 11 | - | 11.1 ± 0.2 | - |
Data is a representation from multiple studies. researchgate.netnih.govnih.gov
Anti-inflammatory Potential
Certain N-phenylbenzamide derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netdovepress.comdovepress.com A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides (1a–h ) investigated their anti-inflammatory activity using the acute carrageenan-induced paw edema model in mice. nih.govresearchgate.netdovepress.com
Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug indomethacin. nih.govresearchgate.netdovepress.com Specifically, compounds 1e (N-2,4-dibromophenyl substituted) and 1h (N-3-nitrophenyl substituted) were the most potent, with 61.45% and 51.76% inhibition of inflammation, respectively, compared to 22.43% for indomethacin. nih.govresearchgate.net
These compounds were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) synthesis. nih.govdovepress.com The PGE₂ inhibitory properties were particularly high for compound 1e , being equipotent to the effect observed with indomethacin. nih.govdovepress.com Additionally, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have also been evaluated for their anti-inflammatory activity, showing superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. mdpi.com
Table 7: Anti-inflammatory Activity of Selected N-Phenylcarbamothioylbenzamides
| Compound | Anti-inflammatory Activity (% Inhibition) | PGE₂ Inhibition (pg/mL) |
|---|---|---|
| 1a | 26.81% | - |
| 1d | - | - |
| 1e | 61.45% | 68.32 |
| 1f | - | - |
| 1h | 51.76% | 54.15 |
| Indomethacin (Control) | 22.43% | 96.13 |
| Placebo (Control) | - | 530.13 |
In Vivo Efficacy and Preclinical Studies
While comprehensive in vivo data for this compound itself is limited, studies on the broader N-phenylbenzamide class of compounds provide significant preclinical insights.
Assessment of Antiviral Efficacy in Animal Models
The N-phenylbenzamide framework is recognized as a source of potential broad-spectrum antiviral agents, although the in vivo efficacy of many promising candidates is still under investigation. scienceopen.comnih.gov A key challenge identified in preclinical development is the potential metabolic instability of the amide linker in vivo, which can lead to a loss of antiviral activity through hydrolysis. scienceopen.com To address this, structural modifications, such as inserting a methylene (B1212753) (CH2) group between the carbonyl and amine of the linker, have been explored, though this particular change was found to reduce activity against Enterovirus 71 (EV71), highlighting the chemical sensitivity of the pharmacophore. scienceopen.com
Despite these challenges, various N-phenylbenzamide derivatives have demonstrated considerable in vitro activity against viruses like Hepatitis C Virus (HCV) and EV71, prompting calls for further in vivo evaluation. nih.govmdpi.com For instance, certain derivatives show potent activity against multiple EV71 strains in cell-based assays, with IC50 values in the low micromolar range, marking them as promising leads for future animal studies. mdpi.com
Evaluation of Antiparasitic Activity in Experimental Systems
Research has identified the N-phenylbenzamide scaffold as a promising starting point for novel antischistosomal agents. nih.gov Schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma, currently relies on a single drug, praziquantel, making the development of new treatments a priority. nih.gov
A study systematically evaluating 25 derivatives of an N-phenylbenzamide parent compound (MMV687807) demonstrated significant activity against Schistosoma mansoni. nih.gov The synthesis of some of these analogs involved precursors like 3,4-dimethoxyaniline, structurally related to the subject of this article. nih.gov The screening was conducted in vitro using adult S. mansoni worms, an established experimental system. Several analogs were identified as fast-acting schistosomicidal agents, causing severe degradation of the worms within one hour. nih.gov Notably, the most active compounds displayed favorable selectivity, being significantly less toxic to human embryonic kidney (HEK 293) cells. nih.gov
| Compound | EC50 (vs. S. mansoni) | CC50 (vs. HEK 293 Cells) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 9 | 80 nM | 9.8 µM | 123 |
| Compound 11 | Not Reported | 11.1 µM | Not Reported |
Elucidation of Molecular Mechanisms of Action and Target Identification
Understanding how these compounds exert their biological effects is crucial for their development. Research has pointed to several distinct molecular mechanisms, including enzyme inhibition and receptor interaction.
Enzyme Inhibition Profiles (e.g., Kinases, Histone Deacetylase (HDAC) Inhibitors)
The benzamide structure is a recognized scaffold for the development of enzyme inhibitors, particularly for targets relevant to cancer therapy.
Histone Deacetylase (HDAC) Inhibition: Studies have shown that newly synthesized benzamide derivatives can act as inhibitors of histone deacetylase (HDAC). nih.gov In one such study, active compounds exhibited IC50 values between 2 and 50 µM. Structure-activity relationship analysis revealed that an amino or hydroxy group at the 2'-position of the anilide ring was essential for inhibitory activity. nih.gov The steric properties of substituents on the anilide moiety also played a critical role in the interaction with the enzyme. nih.gov A lead compound from this class, MS-275, demonstrated significant antitumor activity in in vivo models, validating HDAC as a viable target for benzamide derivatives. nih.gov
Kinase Inhibition: More recent research has explored N-phenylbenzamide derivatives as kinase inhibitors. A series of new imidazole-based N-phenylbenzamide derivatives showed good cytotoxic activity against cancer cell lines. nih.gov Computational docking studies were performed to elucidate the mechanism, which suggested that the active compounds bind effectively to the ABL1 kinase protein. nih.gov The binding affinities of the most active derivatives were superior to that of the control drug, nilotinib, indicating a strong potential for kinase-targeted therapy. nih.gov
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Derivative 4e (methoxy-substituted) | -8.59 |
| Derivative 4f (fluoro-substituted) | -7.44 |
| Nilotinib (Control) | -5.75 |
Receptor Interaction Studies (e.g., 5-Hydroxytryptamine2A Receptor)
The 5-hydroxytryptamine (serotonin) receptor family, particularly the 5-HT2A subtype, is a key target for many psychoactive compounds. While direct binding data for this compound is not specified, extensive research on structurally related N-benzyl phenethylamines and N-benzyltryptamines provides strong evidence that this chemical space interacts with serotonin (B10506) receptors. plos.orgnih.gov
These studies have shown that N-benzyl substitution can significantly alter binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. plos.orgnih.gov For example, virtual docking of N-benzyl phenethylamine (B48288) agonists into a 5-HT2A receptor model suggests that the N-benzyl moiety interacts with specific amino acid residues like Phe339. nih.gov Interestingly, while many N-benzylated compounds show affinity for the 5-HT2A receptor, some exhibit functional selectivity for the 5-HT2C subtype. plos.org One study found that an N-3,4-dimethoxybenzyl tryptamine (B22526) analog was a full agonist at the 5-HT2C receptor with 30 to 40-fold selectivity over the 5-HT2A receptor, demonstrating that specific substitution patterns, including dimethoxy groups, can fine-tune receptor interaction profiles. plos.org
Modulation of Intracellular Signaling Pathways (e.g., APOBEC3G (A3G) upregulation)
A significant antiviral mechanism proposed for the N-phenylbenzamide class involves the modulation of the host restriction factor APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G). nih.gov A3G is a cellular protein that can inhibit the replication of various viruses, including HIV and HCV, by deaminating cytidine (B196190) residues in viral single-stranded DNA. nih.govnih.gov
Research has identified specific N-phenylbenzamide derivatives that act as stabilizers of human A3G (hA3G). nih.gov For example, the compound IMB-26 was found to effectively inhibit HCV replication in cell culture, an activity attributed to its ability to stabilize hA3G. nih.gov This finding suggests that a key mechanism of action for the antiviral effects of the broader N-phenylbenzamide class is the upregulation or stabilization of this intrinsic antiviral pathway. nih.gov The ability of A3G to selectively target viral DNA while avoiding cellular RNA is critical to its function and is based on its structural preference for deoxyribose over ribose in its catalytic site. nih.gov
Cellular Responses: Proliferation Inhibition and Apoptosis Induction
Research into the cellular effects of this compound and related benzamide derivatives has revealed significant impacts on cell proliferation and apoptosis, which are key processes in cancer biology.
Studies have shown that certain benzamide derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, new imidazole-based N-phenylbenzamide derivatives have demonstrated cytotoxic activity against cancer cells, with some compounds exhibiting IC50 values in the micromolar range. nih.gov The substitution pattern on the aromatic phenyl ring has been found to be a crucial determinant of this activity. nih.gov Specifically, methoxy (B1213986) derivatives have shown greater activity than their methyl counterparts. nih.gov Similarly, other research has indicated that newly synthesized benzamide compounds can significantly reduce the proliferation of multiple myeloma (MM) cells. aging-us.com
In addition to inhibiting proliferation, some benzamide derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. For example, certain sulfonamide derivatives, which share a structural resemblance to benzamides, have been shown to induce the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. nih.gov This apoptotic induction is believed to be mediated through the activation of the p38 signaling pathway. nih.gov Furthermore, studies on other structurally related compounds have demonstrated that they can trigger apoptosis and cause cell cycle arrest, further contributing to their anti-proliferative effects. dovepress.com
The table below summarizes the observed cellular responses to certain benzamide derivatives:
| Cellular Response | Observed Effect | Relevant Genes/Pathways | Reference |
| Proliferation Inhibition | Reduction in cancer cell growth | - | nih.govaging-us.com |
| Apoptosis Induction | Increased programmed cell death | Caspase 3, 8, 9; p38 MAPK | nih.gov |
| Cell Cycle Arrest | Halting of the cell division cycle | - | dovepress.com |
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The biological activity of this compound and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence their potency and selectivity, identifying key structural features, and guiding the design of more effective therapeutic agents.
The nature and position of substituents on the benzamide scaffold play a pivotal role in determining the biological activity of these compounds. Research has shown that even minor changes to the substituent can lead to significant variations in potency and selectivity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, the position of substituents on the aromatic phenyl ring was found to markedly enhance their cytotoxic activity against cancer cell lines. nih.gov Methoxy derivatives, such as 4e and 4h in the study, were found to be more active than the corresponding methyl derivatives. nih.gov Conversely, the presence of a nitro group, regardless of its position, resulted in a complete loss of activity. nih.gov
In another study focusing on 2-phenoxybenzamides, the substitution pattern of the anilino part of the structure, as well as the size of the substituents, strongly influenced their antiplasmodial activity. researchgate.net These findings underscore the importance of both the electronic properties and the steric bulk of the substituents in modulating the biological effects of benzamide derivatives.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzamide scaffold, several key pharmacophoric elements have been identified that are crucial for its bioactivity.
The benzamide group itself, with its amide linkage, is a central feature. This group can participate in hydrogen bonding interactions, which are often critical for binding to biological targets. mdpi.com The aromatic rings provide a scaffold for the attachment of various substituents and can engage in hydrophobic and pi-stacking interactions with the target protein. nih.gov The specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions constitutes the pharmacophore. The development of pharmacophore models has been instrumental in the virtual screening and design of new benzamide derivatives with desired biological activities, such as inhibitors of Hepatitis B virus capsid assembly. nih.gov
The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of new benzamide derivatives with improved therapeutic properties. nih.govacs.org This approach involves a targeted modification of the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic profile.
One key principle is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. This strategy has been used to design novel benzamide derivatives with anti-inflammatory properties. nih.gov Another important aspect is the use of computational methods, such as molecular docking, to predict how a designed compound will bind to its target. nih.govnih.gov This allows for the in-silico screening of a large number of virtual compounds before committing to their chemical synthesis. By combining these rational design principles, researchers aim to develop new benzamide-based therapeutic agents with optimized efficacy. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations (excluding dosage/administration)
The therapeutic potential of any compound is not solely determined by its biological activity but also by its pharmacokinetic and pharmacodynamic properties. These properties govern how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
While specific experimental data on the ADME profile of this compound is limited in the provided context, computational (in silico) methods are widely used to predict these properties for new chemical entities. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.
Absorption: The absorption of a drug, particularly after oral administration, is influenced by factors such as its solubility, permeability, and stability in the gastrointestinal tract. The 3,4-dimethoxy substitution on a phenyl ring has been associated with excellent metabolic stability and absorption profiles in some cathepsin K inhibitors. nih.gov In silico models often use parameters like Lipinski's rule of five and the number of rotatable bonds to predict oral bioavailability. nih.govnih.gov
Distribution: Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes to reach its target tissues. The this compound's predicted lipophilicity (logP) would be a key factor in its distribution profile.
Metabolism: The body metabolizes drugs, primarily in the liver, to facilitate their excretion. The 3,4-dimethoxy motif has been noted for its metabolic stability. nih.gov However, it's also important to consider the potential for the formation of reactive metabolites. nih.gov In silico tools can predict potential sites of metabolism on the molecule.
Excretion: The parent drug and its metabolites are eliminated from the body, typically through the kidneys (urine) or the liver (bile). The rate and route of excretion are influenced by the physicochemical properties of the compound.
The following table presents a hypothetical predicted ADME profile for a compound like this compound based on general principles and related compounds.
| ADME Parameter | Predicted Property | Influencing Factors | Reference |
| Absorption | Good oral absorption predicted | Compliance with Lipinski's rule of five | nih.govnih.gov |
| Distribution | Moderate to high tissue distribution | Lipophilicity, plasma protein binding | mdpi.com |
| Metabolism | Relatively stable to metabolism | Presence of methoxy groups | nih.gov |
| Excretion | Primarily renal and/or hepatic | Physicochemical properties of metabolites | - |
Blood-Brain Barrier (BBB) Penetration Predictions
There are no available studies that provide in silico or experimental data on the blood-brain barrier permeability of this compound. Computational models that predict BBB penetration typically rely on molecular descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donor/acceptor counts. While these parameters could be calculated for the structure of this compound, no published research has performed these predictions and validated them. Without such studies, any statement on its ability to cross the BBB would be purely speculative.
Metabolic Stability and Drug-Drug Interaction Potential
Information regarding the metabolic stability of this compound is not present in the reviewed literature. The metabolic breakdown of xenobiotics is primarily carried out by the cytochrome P450 (CYP) family of enzymes. Research into a compound's metabolic stability typically involves in vitro assays using human liver microsomes to determine its rate of metabolism and to identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9).
Furthermore, the potential for drug-drug interactions is assessed by evaluating the compound's ability to inhibit or induce these CYP enzymes. Such studies are crucial for drug development to avoid adverse interactions when co-administered with other medications. No data from such inhibition or induction assays for this compound has been published. While research exists for other N-phenylbenzamide derivatives, these findings cannot be extrapolated to this compound with scientific accuracy.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a derivative of 3,4-dimethoxy-N-phenylbenzamide, might bind to a biological target, typically a protein or enzyme.
In studies of related N-phenylbenzamide structures, docking simulations have been crucial for elucidating binding modes. For instance, in the investigation of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, docking studies showed a higher affinity of the active compounds toward the target receptor protein compared to control substances. nih.gov Similarly, when N-phenylacrylamide derivatives were evaluated as histone deacetylase (HDAC) inhibitors, docking simulations were used to determine the probable binding model of the most potent compound within the HDAC active site. nih.gov
For derivatives containing the 3,4-dimethoxybenzoyl moiety, such as N'-benzylidene-3,4-dimethoxybenzohydrazides designed as antimicrobial agents, docking studies have confirmed desirable interactions with the target protein. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, research on 15-lipoxygenase (15-LOX) inhibitors showed that N-phenylpiperdine-1-carboxamide derivatives formed hydrogen bonds with specific amino acid residues like Gln598, Arg260, and Gln762, which stabilized the complexes. sdu.dk
The results from docking studies are often quantified by a binding energy score, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable complex.
Table 1: Example of Binding Energies from Docking Studies of Related Compounds
| Compound Class | Target Protein | Example Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| N-phenylpiperdine-1-carboxamides | 15-Lipoxygenase (15-LOX) | -9.80 | Gln762, Gln574, Thr443, Arg580 | sdu.dk |
| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Not Specified | Not Specified | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time. nih.gov
For N-phenylbenzamide derivatives, MD simulations have been used to confirm the stability of complexes predicted by molecular docking. nih.gov In a study of potential anticancer agents, MD simulations revealed that active imidazole-based N-phenylbenzamide derivatives form stable complexes with the ABL1 kinase protein. nih.gov Similarly, simulations of protein kinase inhibitors with an N-phenylbenzamide linker were performed to evaluate the stability of the most promising complexes. scirp.org The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov
MD simulations can also be used for conformational analysis, exploring the different shapes a molecule can adopt. nih.gov This is crucial for understanding how a flexible molecule like this compound might adapt its conformation to fit into a binding pocket. nih.gov
Table 2: Parameters Often Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the protein-ligand complex over time. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each individual residue from its average position. | Identifies flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Assesses the stability of key binding interactions. scirp.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. mpg.de
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is a popular and versatile method used to calculate properties like molecular geometries, vibrational frequencies, and energies of reaction. dntb.gov.ua
DFT studies on dimethoxybenzene derivatives have been used to analyze electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. sdu.dknih.gov A large HOMO-LUMO gap suggests high stability. nih.gov DFT calculations have also been used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule and identify sites susceptible to electrophilic and nucleophilic attack. nih.govchemrxiv.org
Different functionals, such as B3LYP and PBE, can be employed in DFT calculations, with the choice affecting the accuracy and computational cost. nih.gov For instance, the hybrid functional B3LYP is often preferred for its accuracy in predicting molecular geometries and reactivity. nih.gov
Table 3: Key Electronic Properties Calculated by DFT | Property | Description | Significance | Reference | |---|---|---|---| | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). | nih.gov | | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). sdu.dk | | HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov | | Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. nih.govchemrxiv.org |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products. nih.govresearchgate.net This provides a detailed understanding of how a reaction proceeds and what factors influence its outcome.
In another study, DFT was used to investigate the gas-phase extrusion–insertion reactions of palladium complexes with N-phenylbenzamide. publish.csiro.au The calculations helped to explain why the reaction failed in the solution phase by showing that the energy barrier for the desired insertion reaction was higher than that of a competing reaction pathway. publish.csiro.au These theoretical elucidations are crucial for optimizing reaction conditions and designing new synthetic methods.
Table 4: Example of Calculated Activation Energies in a Reaction Mechanism
| Reaction Step | Activation Energy (EA in kcal/mol) | Step Type | Reference |
|---|---|---|---|
| TS1 | 32.80 | Endothermic | researchgate.net |
| TS2 | 49.03 | Exothermic | researchgate.net |
| TS3 | 25.12 | Exothermic | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
The core of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their structural features. researchgate.net These features, known as molecular descriptors, can encode physicochemical, topological, electronic, or steric properties of the molecules. nih.gov
The development of a QSAR model typically involves these steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. This set is usually divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the biological activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (using the test set). nih.govrsc.org
For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully built for various inhibitor classes, including those targeting the BRAF kinase. rsc.orgnih.gov These models generate 3D contour maps that highlight regions where modifying the structure (e.g., adding bulky, electronegative, or hydrogen-bonding groups) is likely to increase or decrease biological activity. rsc.orgnih.gov Such models serve as valuable guides for designing more potent derivatives of lead compounds. nih.gov
Table 5: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Good Model Indication | Reference |
|---|---|---|---|
| r² (or R²) | Coefficient of determination for the training set. | Value close to 1.0 | nih.gov |
| q² (or Rcv²) | Cross-validated correlation coefficient. | Value > 0.5 | rsc.org |
Identification of Descriptors Correlating with Biological Response
A critical aspect of computational drug design involves identifying molecular descriptors that correlate with a specific biological response. This process, known as Quantitative Structure-Activity Relationship (QSAR) analysis, allows researchers to predict the activity of new compounds based on their structural features. For this compound, a direct correlation of its descriptors with a specific biological activity is not documented in the available literature.
Without a specific biological activity reported for this compound, a definitive correlation with its molecular descriptors cannot be established.
In Silico ADME/Tox Predictions for Drug-Likeness Assessment
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a crucial step in evaluating its drug-likeness. While a specific and comprehensive in silico ADME/Tox profile for this compound is not detailed in the literature, general predictions can be made based on its structure and by referencing studies on similar compounds.
In silico tools are frequently used to predict these properties. A study on a series of N-phenylbenzamides investigated their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.com These predictions are based on established models that consider various physicochemical properties.
For this compound, key predicted ADME/Tox parameters would likely include:
Absorption: Parameters such as intestinal absorption and Caco-2 permeability would be assessed. The presence of two methoxy (B1213986) groups could influence its solubility and permeability.
Distribution: The volume of distribution and the potential to cross the blood-brain barrier are important considerations.
Metabolism: Predictions would focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: The likely route and rate of elimination from the body would be estimated.
Toxicity: Predictions would cover potential risks such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
A hypothetical in silico ADME/Tox assessment for this compound might yield data similar to that presented in the table below, which is based on typical parameters evaluated for drug candidates.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 257.29 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (o/w) | 2.5 - 3.5 | Moderate lipophilicity, favorable for absorption |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Good potential for cell membrane permeability |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Moderate to High | Potential for central nervous system activity |
| CYP2D6 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions |
| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |
| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic |
It is crucial to emphasize that these are hypothetical values and would require confirmation through dedicated in silico modeling and subsequent experimental validation for this compound.
Advanced Analytical Techniques in Research
Spectroscopic Characterization Methods in Research Context
Spectroscopy is a cornerstone in the study of 3,4-dimethoxy-N-phenylbenzamide, offering non-destructive ways to probe its chemical identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical analysis using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent, the spectrum reveals distinct signals for each type of proton. rsc.org The amide proton (N-H) appears as a singlet far downfield, a characteristic position due to the deshielding effects of the adjacent carbonyl and phenyl groups. rsc.org The protons on the N-phenyl ring and the dimethoxy-substituted benzene (B151609) ring show complex splitting patterns (multiplets, doublets, triplets) in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants (J values) allowing for unambiguous assignment to their respective positions on the rings. rsc.org The two methoxy (B1213986) groups (-OCH₃) each produce a sharp singlet, confirming their presence. rsc.org
¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound shows a distinct signal for the carbonyl carbon (C=O) in the downfield region. rsc.org The aromatic carbons appear at various shifts depending on their electronic environment, with carbons bonded to the electron-donating methoxy groups being more shielded (appearing at lower chemical shifts) than others. rsc.org The two methoxy carbons themselves are also clearly visible as sharp signals. rsc.org
Detailed NMR data from research studies are presented below:
Interactive Data Table: ¹H NMR Spectral Data for this compound rsc.org Solvent: DMSO-d6, Frequency: 500 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 10.19 | s | - | 1H | N-H (amide) |
| 7.76 | d | 7.9 | 2H | Protons on N-phenyl ring |
| 7.63 | dd | 8.4, 1.9 | 1H | Aromatic H |
| 7.53 | d | 1.9 | 1H | Aromatic H |
| 7.33 | t | 7.9 | 2H | Protons on N-phenyl ring |
| 7.11–7.07 | m | - | 2H | Aromatic H |
| 3.84 | s | - | 3H | -OCH₃ |
Interactive Data Table: ¹³C NMR Spectral Data for this compound rsc.org Solvent: DMSO-d6, Frequency: 126 MHz
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 164.85 | C=O (amide) |
| 151.27 | Aromatic C-O |
| 148.43 | Aromatic C-O |
| 139.38 | Aromatic C |
| 128.52 | Aromatic C-H |
| 127.17 | Aromatic C |
| 123.36 | Aromatic C-H |
| 120.91 | Aromatic C-H |
| 120.33 | Aromatic C-H |
| 111.49 | Aromatic C-H |
| 111.08 | Aromatic C-H |
| 55.51 | -OCH₃ |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In research, this technique is often coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). bac-lac.gc.cagoogle.com
Molecular Weight Confirmation: Using a technique like Electron Ionization (EI), the compound is ionized, and the resulting molecular ion (M⁺) is detected. For this compound (formula C₁₅H₁₅NO₃), the expected monoisotopic mass is approximately 257.10 Da. Experimental data from EI-MS confirm this with a detected molecular ion peak at m/z = 257.09. rsc.org High-resolution mass spectrometry (HRMS) can provide an even more precise mass, confirming the elemental composition. bac-lac.gc.ca
Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound would include cleavage of the amide bond, leading to fragments corresponding to the benzoyl and anilide portions, and the loss of methyl or methoxy groups from the dimethoxy-substituted ring.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in this compound.
The IR spectrum shows characteristic absorption bands that confirm the compound's structure. A notable band appears around 3318 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide. rsc.org The strong absorption at 1646 cm⁻¹ is assigned to the C=O stretching vibration, often called the Amide I band. rsc.org Other significant peaks include those for aromatic C=C stretching (around 1512 cm⁻¹) and the C-O stretching of the methoxy groups (e.g., 1271 cm⁻¹). rsc.org
Interactive Data Table: Key IR Absorption Bands for this compound rsc.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3318 | N-H stretch | Secondary Amide |
| 1646 | C=O stretch (Amide I) | Amide Carbonyl |
| 1512 | C=C stretch / N-H bend | Aromatic Ring / Amide |
Chromatographic Separation Techniques
Chromatography is indispensable for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of synthesized this compound and related compounds. nih.gov In a typical setup, a reverse-phase C18 column is used. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. nih.gov The compound is detected as it elutes from the column, commonly by a UV detector set to a wavelength where the aromatic rings absorb strongly, such as 254 nm. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Research studies have confirmed the purity of related amide analogues to be at least 95% using this method. nih.gov
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. It is frequently coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the components in a mixture. google.com The use of GC-MS in the analysis of this compound has been documented in patent literature, indicating its utility in research and development for confirming the identity of the substance in a sample. google.comgoogle.com The retention time in the GC column provides a characteristic value for the compound under specific conditions (e.g., column type, temperature program), which aids in its identification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecule's conformation, the nature of its packing in the crystal lattice, and the specific non-covalent interactions that stabilize the structure. However, to date, no publicly accessible crystal structure determination for this compound has been found.
A crystal structure analysis of this compound would reveal critical geometric parameters such as bond lengths, bond angles, and torsion angles. This information would define the molecule's conformation, including the planarity of the benzamide (B126) backbone and the dihedral angle between the two aromatic rings—the 3,4-dimethoxyphenyl group and the N-phenyl group. Such data is essential for understanding the molecule's intrinsic structural preferences.
The study of intermolecular interactions is fundamental to understanding the material's properties. For this compound, one would anticipate the presence of key interactions such as N–H···O hydrogen bonds between the amide groups of adjacent molecules, which are common in benzanilide (B160483) structures. Additionally, π–π stacking interactions between the electron-rich aromatic rings could play a significant role in the crystal packing. The specific arrangement and energetics of these interactions can only be determined through experimental crystallographic analysis.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, researchers can identify and percentage-wise quantify the contributions of different interactions, such as hydrogen bonds and various van der Waals contacts (e.g., H···H, C···H, O···H). This analysis provides a detailed fingerprint of the crystal's interaction landscape. Without experimental crystal data for this compound, a Hirshfeld surface analysis cannot be performed.
Patent Landscape and Future Research Directions
Academic Review of Patent Literature Pertaining to Benzamide (B126) Derivatives
A review of patents for benzamide and its related heterocyclic derivatives, such as benzimidazoles, shows a wide spectrum of pharmacological activities being investigated and protected. nih.govresearchgate.net These reviews, often covering specific timeframes, utilize patent databases like Google Patents, SciFinder, and Espacenet to map the evolving therapeutic landscape. nih.govresearchgate.netnih.gov
Patent literature highlights the versatility of the benzamide scaffold, with new applications continually emerging. Analysis reveals a significant focus on several key therapeutic areas.
Oncology : Benzamide derivatives are being developed as potent anticancer agents. nih.gov Specific targets include Poly(ADP-ribose) polymerase-1 (PARP-1) and ABL1 kinase. nih.gov Some patented compounds have shown efficacy in treating conditions like multiple myeloma and leukemia. bioworld.com
Metabolic and Cardiovascular Diseases : Patents describe novel benzamide derivatives as modulators of PPAR-gamma receptors for treating metabolic diseases and as glucokinase activators for diabetes. nih.gov Additionally, they have been developed as smooth muscle relaxants for managing hypertension, angina pectoris, and other circulatory disorders. google.com
Neurodegenerative Diseases : A growing area of research involves benzamide derivatives designed to tackle Alzheimer's disease by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Pain and Inflammation : Novel benzamide derivatives have been patented for the prevention and treatment of both pain and itching, showing efficacy in various animal models of neuropathic and nociceptive pain. google.comgoogle.com
Infectious Diseases : The benzimidazole (B57391) class, structurally related to benzamides, has a long history and ongoing patent activity as anti-infective agents. nih.gov
Table 1: Patented Therapeutic Applications of Benzamide Derivatives
| Therapeutic Area | Specific Application/Target |
|---|---|
| Oncology | PARP-1 Inhibition, Multiple Myeloma, Leukemia (PI3K/HDAC inhibition) bioworld.com |
| Metabolic Diseases | PPAR-gamma Modulation, Diabetes (Glucokinase activation) nih.gov |
| Cardiovascular Diseases | Hypertension, Angina Pectoris, Circulatory Disorders google.com |
| Neurodegenerative Diseases | Alzheimer's Disease (AChE/BACE1 Inhibition) mdpi.com |
| Pain and Inflammation | Neuropathic Pain, Nociceptive Pain, Pruritus (Itching) google.comgoogle.com |
| Infectious Diseases | Antimicrobial, Antiviral Agents nih.gov |
The pharmaceutical industry employs several patent strategies to maximize the value of their innovations in the benzamide space. These strategies provide a window into the economic and regulatory forces shaping drug development.
One prominent trend is the focus on incremental innovation, where companies file secondary patents on modifications of existing drugs to extend their market exclusivity. ijsrem.com This practice, sometimes referred to as "evergreening," can involve patenting new polymorphs, formulations, or methods of use. ijsrem.com Such strategies are a response to the immense cost and time required for novel drug discovery and are designed to protect blockbuster drugs from generic competition after their initial patent expires. ijsrem.com
Furthermore, the analysis of patenting practices reveals the critical need for researchers to have a strong understanding of intellectual property fundamentals. This knowledge can help accelerate the drug development process and ensure that promising compounds are adequately protected to justify the investment in their clinical translation. ijsrem.com The varying patent laws and enforcement across different regions also play a significant role in shaping a company's global development and marketing strategy. ijsrem.com
Future Directions in the Design and Development of 3,4-Dimethoxy-N-phenylbenzamide Analogues
Given that this compound is a research compound, future development will likely involve the synthesis and evaluation of its analogues. The design of these new molecules can be guided by computational studies and established structure-activity relationships from other benzamide series. nih.govmdpi.com
Future design strategies could focus on:
Modifying Substitution Patterns : Research on other benzamides shows that altering the position and nature of substituents on the phenyl rings can drastically affect biological activity. nih.govmdpi.com For analogues of this compound, this could involve shifting the methoxy (B1213986) groups, introducing other functional groups (like halogens or nitro groups), or modifying the N-phenyl ring to tune the compound's properties for a specific biological target.
Incorporating Heterocycles : Many successful drugs, including kinase inhibitors, feature an N-phenylbenzamide core linked to a heterocyclic ring system. nih.gov Synthesizing analogues that incorporate rings like imidazole, pyrazole, or triazine could open up new therapeutic possibilities, particularly in oncology. nih.govacs.org
Computational and QSAR Studies : The use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and pharmacophore analysis can predict the activity of virtual compounds before they are synthesized. nih.gov Applying these computational tools to this compound analogues could streamline the discovery of potent glucokinase activators or inhibitors for other targets. nih.gov
Translational Research Opportunities and Preclinical Development Strategies
Translational research aims to bridge the gap between basic scientific discoveries ("bench") and clinical applications ("bedside"). nih.gov For a compound like this compound or its future analogues, this represents the critical path from a laboratory chemical to a potential therapeutic.
The journey involves rigorous preclinical studies to evaluate safety, tolerability, and efficacy. nih.gov A key strategy is the meticulous selection of in vitro and in vivo models that accurately mimic the human disease state. nih.govrheomuco.com For instance, if an analogue shows promise as an anti-cancer agent, it would be tested on relevant cancer cell lines and in patient-derived xenograft models in animals. bioworld.com
A significant challenge in translational research is the high failure rate of drug candidates in clinical trials. nih.gov To mitigate this "Valley of Death," robust preclinical strategies are essential. This includes developing biomarkers and assays to confirm that the drug engages its target and alters disease pathways in animal models as expected, providing greater confidence before moving into human trials. novartis.com For a novel benzamide derivative, this might involve measuring the inhibition of a target enzyme or observing changes in gene expression in treated tissues.
Unexplored Biological Targets and Therapeutic Areas
While benzamides are well-established as targeting certain receptors, patent literature and recent research point toward several less-explored or novel biological targets that could be pursued by analogues of this compound.
Table 2: Emerging and Unexplored Targets for Benzamide Derivatives
| Biological Target | Potential Therapeutic Area | Research Findings |
|---|---|---|
| Histone Deacetylases (HDACs) | Leukemia, Cancer | A dual PI3K/HDAC inhibitor benzamide compound (CUDC-907) showed strong preclinical efficacy against a lethal form of leukemia. bioworld.com |
| Glucokinase (GK) | Type 2 Diabetes | Computational studies have identified key features for benzamide derivatives to act as potent glucokinase activators. nih.gov |
| Acetylcholinesterase (AChE) & BACE1 | Alzheimer's Disease | Novel benzamide derivatives have been synthesized and shown to be effective dual inhibitors of both enzymes. mdpi.com |
| Chromatin Modifying Enzymes | Cancer, AIDS | Small molecule modulators based on benzamide structures have been identified as potential therapeutics by targeting enzymes that regulate gene expression. wikipedia.org |
| Cathepsin K | Osteoporosis | Benzamide-containing aminonitriles have been developed as potent and selective inhibitors of cathepsin K for bone resorption diseases. |
The exploration of these targets offers exciting opportunities. For example, targeting chromatin-modifying enzymes like histone deacetylases (HDACs) represents a departure from traditional receptor-based pharmacology and moves toward epigenetic therapies for cancer. bioworld.comwikipedia.org Similarly, the development of glucokinase activators presents a direct way to address impaired insulin (B600854) secretion in diabetes. nih.gov The design of analogues of this compound tailored to these novel targets could lead to first-in-class medicines for a range of challenging diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,4-dimethoxy-N-phenylbenzamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling 3,4-dimethoxybenzoic acid with aniline derivatives using activating agents like thionyl chloride (to form the acyl chloride intermediate) or carbodiimide-based coupling reagents (e.g., EDC/HOBT). Purification may require column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Hazard analysis must precede experimentation, particularly for handling reactive intermediates (e.g., acyl chlorides) and assessing mutagenicity risks via Ames testing, as demonstrated for structurally similar anomeric amides .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After growing suitable crystals, data collection is performed using a diffractometer. Structure solution and refinement employ programs like SHELXL (for small-molecule refinement) and SHELXS (for phase determination) . Visualization tools like ORTEP-3 (with GUI) or WinGX aid in interpreting thermal ellipsoids and hydrogen-bonding networks . Methoxy groups may influence packing via weak C–H···O or π-π interactions, as seen in related benzamide derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Conduct a risk assessment per guidelines in Prudent Practices in the Laboratory (National Academies Press). Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Mutagenicity screening (e.g., Ames II testing) is recommended for analogs with aromatic/amide motifs, as some derivatives show mutagenic potential . Waste disposal should follow local regulations for halogen-free organics, with segregated storage for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer : Discrepancies often arise from impurities or conformational isomers. High-resolution techniques (e.g., 2D NMR like HSQC or NOESY) can differentiate signals. Cross-validate with computational tools:
- IR : Compare experimental carbonyl stretches (~1650–1700 cm⁻¹) with DFT-calculated vibrational modes .
- NMR : Use software like ChemDraw or MestReNova to predict shifts based on substituent effects (e.g., methoxy deshielding aromatic protons) .
Q. What computational strategies predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior .
- Docking Studies : If bioactive, dock into protein targets (e.g., kinases) using AutoDock Vina to hypothesize binding modes .
Q. How do methoxy substituents influence crystallographic packing and electronic properties?
- Methodological Answer : Methoxy groups increase electron density on the benzene ring, altering dipole moments and intermolecular interactions. In SCXRD:
- Packing Analysis : Identify C–H···O hydrogen bonds between methoxy oxygen and adjacent aromatic protons, as observed in N-(benzothiazolyl)-3,4-dimethoxybenzamide derivatives .
- Hirshfeld Surfaces : Quantify contact contributions (e.g., O···H vs. C···C interactions) using CrystalExplorer .
Q. What strategies optimize reaction yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of acyl chlorides) .
- Catalysis : Screen Pd or Cu catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are involved.
- In-line Analytics : Implement HPLC or FTIR monitoring to track reaction progression and isolate pure fractions via automated flash chromatography .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
